(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
Overview
Description
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone is a complex organic compound with the molecular formula C17H17BrN6O and a molecular weight of 401.26 . This compound is primarily used in scientific research and is known for its unique structure, which includes a quinazoline ring, a piperazine ring, and a pyrrole ring.
Preparation Methods
The synthesis of (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone involves multiple steps, typically starting with the preparation of the quinazoline and piperazine intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone can be compared with other similar compounds, such as:
- (4-(4-Amino-6-chloroquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
- (4-(4-Amino-6-fluoroquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the bromo group in this compound may confer unique reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSRTQBCULURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138646 | |
Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632285-96-1 | |
Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632285-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [4-(4-amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-1H-pyrrol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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